molecular formula C14H14ClNO2S B7775859 Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate CAS No. 6131-15-3

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B7775859
CAS No.: 6131-15-3
M. Wt: 295.8 g/mol
InChI Key: LENUCTHHQYTCHK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems may also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is unique due to its specific structural features, such as the presence of both an amino group and an ester group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities.

Biological Activity

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS No. 350997-26-1) is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C14H14ClNO2S
  • Molecular Weight : 295.78 g/mol
  • Boiling Point : Approximately 420.9 °C (predicted)
  • Density : 1.287 g/cm³ (predicted)
  • pKa : -0.31 (predicted)

This compound exhibits its biological effects through various mechanisms, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds possess significant antimicrobial properties, which may extend to this compound. The compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways.
  • Anticancer Properties : Preliminary research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, compounds with electron-withdrawing groups at specific positions on aromatic rings have demonstrated enhanced activity against various cancer cell lines, including MCF-7 and HCT-116 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Cell Line/Pathogen IC50/MIC Values Reference Compound Notes
AnticancerMCF-7IC50 = 1.93 µMProdigiosinInduces apoptosis via caspase activation .
HCT-116IC50 = 2.84 µMProdigiosinSimilar apoptotic mechanisms observed .
AntimicrobialStaphylococcus aureusMIC = 0.22 - 0.25 µg/mLNot specifiedEffective against biofilm formation .
E. coliMIC = 0.5 µg/mLNot specifiedExhibits bactericidal effects .

Case Studies

  • Anticancer Activity Evaluation :
    A study evaluated the effects of various thiophene derivatives on MCF-7 breast cancer cells, noting that modifications to the thiophene core significantly influenced their biological activity. The presence of halogenated substituents was crucial for enhancing anticancer efficacy, suggesting that this compound may also exhibit promising activity against cancer cells due to its structural characteristics .
  • Antimicrobial Studies :
    Research on related thiophene compounds indicated that they possess robust antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentrations (MICs) observed were significantly low, indicating high potency, which could be extrapolated to suggest similar efficacy for this compound .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENUCTHHQYTCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976794
Record name Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-15-3
Record name Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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